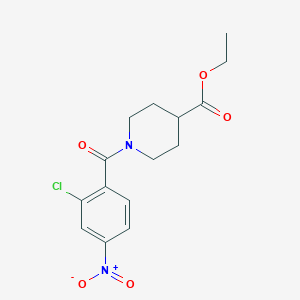
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopentylethyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide. The hydrazide is prepared from the corresponding carboxylic acid, while the nitrile oxide is generated in situ from a nitro compound.
-
Step 1: Preparation of Hydrazide
- React the carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
-
Step 2: Generation of Nitrile Oxide
- Treat the nitro compound with a base (e.g., sodium hydroxide) and a chlorinating agent (e.g., sodium hypochlorite) to generate the nitrile oxide in situ.
- Reaction conditions: Stirring at room temperature.
-
Step 3: Cyclization
- Combine the hydrazide and nitrile oxide under reflux conditions to form the oxadiazole ring.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Reduction: 5-(2-cyclopentylethyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: It has been investigated for its potential as a fluorescent probe for biological imaging due to its ability to emit light upon excitation.
Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Fluorescent Probes: The compound’s ability to emit light upon excitation is due to its electronic structure, which allows it to absorb and emit photons efficiently.
Comparison with Similar Compounds
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazoles:
5-phenyl-1,2,4-oxadiazole: Lacks the cyclopentylethyl and nitrophenyl groups, resulting in different electronic and physical properties.
3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a cyclopentylethyl group, affecting its reactivity and applications.
5-(2-cyclopentylethyl)-3-phenyl-1,2,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic, physical, and chemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGADGRYZOEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)




![1-{N'-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE](/img/structure/B5706140.png)


![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
![5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide](/img/structure/B5706185.png)

